
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is a synthetic organic compound with the molecular formula C18H25NO2 It is known for its unique structural features, which include a hydroxyethyl group, a methoxy group, and a norbornyl moiety attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of p-methoxybenzoic acid with thionyl chloride to form p-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)-p-methoxybenzamide.
Introduction of the Norbornyl Moiety: The next step involves the alkylation of the benzamide derivative with 3-methyl-2-norbornylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)aniline.
Substitution: Formation of N-(2-hydroxyethyl)-p-hydroxy-N-((3-methyl-2-norbornyl)methyl)benzamide.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methoxy and norbornyl groups contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide: Lacks the methoxy group.
Uniqueness
N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Propriétés
Numéro CAS |
36398-86-4 |
|---|---|
Formule moléculaire |
C19H27NO3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-4-methoxy-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C19H27NO3/c1-13-15-3-4-16(11-15)18(13)12-20(9-10-21)19(22)14-5-7-17(23-2)8-6-14/h5-8,13,15-16,18,21H,3-4,9-12H2,1-2H3 |
Clé InChI |
OSUHEEMAQQFAGE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
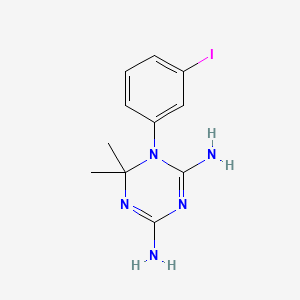
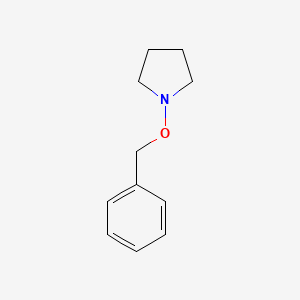
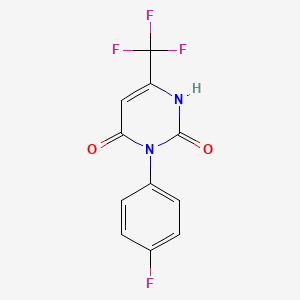
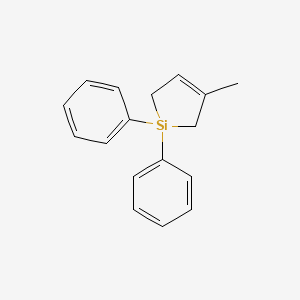
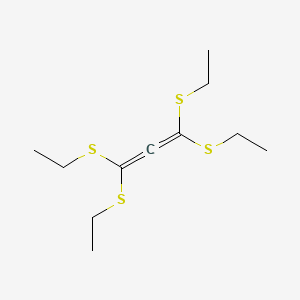
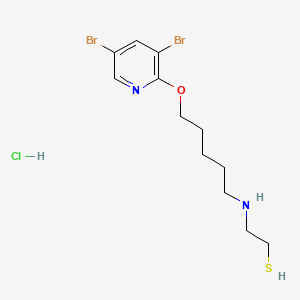
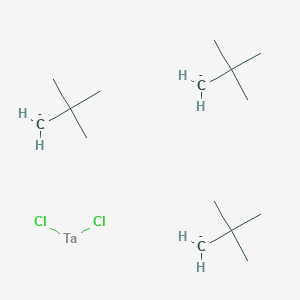
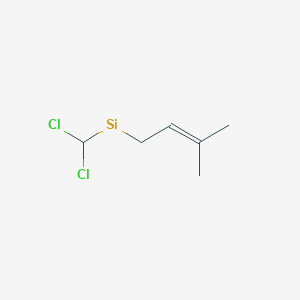

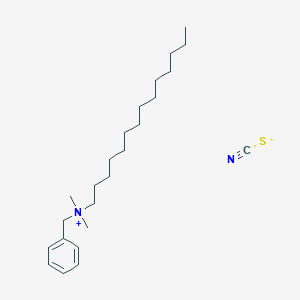

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
